Acranil is classified as an acridine derivative, specifically known by its IUPAC name: 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol hydrochloride. Its molecular formula is with a molecular weight of approximately 424.4 g/mol. The compound is primarily sourced through synthetic methods in laboratory and industrial settings due to its complex structure and specific biological activities .
Acranil can be synthesized through several methods, with the Ullmann condensation being one of the most notable. This method involves the condensation of o-halobenzoic acids with substituted aniline in the presence of copper powder and potassium carbonate. The reaction conditions typically require controlled temperature and a catalyst to optimize yield and purity .
Industrial production methods focus on optimizing these conditions for large-scale synthesis while maintaining high yields .
The molecular structure of Acranil features a complex arrangement typical of acridine derivatives. Its structure includes:
Acranil participates in various chemical reactions that modify its structure and enhance its biological activity:
Acranil's mechanism of action primarily involves the induction of interferon-like substances within the host organism. This induction enhances the immune response against viral infections by activating specific pathways that lead to:
The compound's ability to stimulate these pathways makes it a candidate for antiviral therapies .
Physical properties are often characterized using:
Acranil has garnered attention for its potential applications in various fields:
Acranil is compared with other acridine derivatives like mepacrine (quinacrine) and tilorone, noting its unique property of inducing interferon without significant side effects, making it a valuable compound for further research .
Acranil (C~21~H~27~Cl~2~N~3~O~2~) represents a structurally optimized acridine derivative, a class of heterocyclic compounds with demonstrated pharmacological significance. Current challenges in oncology and virology include the limitations of existing therapeutics—specifically drug resistance, systemic toxicity, and narrow-spectrum activity. Acridine-based compounds like Acranil offer a promising scaffold to address these challenges due to their synthetic versatility and multimodal biological activities. The core research problem centers on elucidating Acranil's precise mechanisms of action beyond its established role as an interferon inducer and expanding its pharmacological applications through targeted structural modifications [4].
This review aims to:
Acranil exemplifies the therapeutic potential of acridine derivatives, which have evolved from early antiseptic agents to modern targeted therapeutics. Its dual antiviral and anticancer implications position it as a versatile candidate for drug repurposing. Furthermore, Acranil serves as a chemical probe for studying interferon-mediated immune responses, providing insights into host-pathogen interactions. The compound's synthetic adaptability enables rapid generation of analogs for SAR studies, accelerating the development of novel acridine-based pharmacophores with improved specificity and reduced off-target effects [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0